molecular formula C23H31ClN4O3S2 B2524973 N-(1,3-BENZOTHIAZOL-2-YL)-4-(DIETHYLSULFAMOYL)-N-[3-(DIMETHYLAMINO)PROPYL]BENZAMIDE HYDROCHLORIDE CAS No. 1219184-69-6

N-(1,3-BENZOTHIAZOL-2-YL)-4-(DIETHYLSULFAMOYL)-N-[3-(DIMETHYLAMINO)PROPYL]BENZAMIDE HYDROCHLORIDE

Cat. No.: B2524973
CAS No.: 1219184-69-6
M. Wt: 511.1
InChI Key: MVPAMTHRRSDUDN-UHFFFAOYSA-N
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Description

N-(1,3-BENZOTHIAZOL-2-YL)-4-(DIETHYLSULFAMOYL)-N-[3-(DIMETHYLAMINO)PROPYL]BENZAMIDE HYDROCHLORIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-4-(DIETHYLSULFAMOYL)-N-[3-(DIMETHYLAMINO)PROPYL]BENZAMIDE HYDROCHLORIDE typically involves multiple steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Sulfonamide Formation: The diethylsulfamoyl group can be introduced by reacting the benzothiazole derivative with diethylsulfamoyl chloride under basic conditions.

    Amide Bond Formation: The final step involves the coupling of the benzothiazole sulfonamide with 3-(dimethylamino)propylamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.

    Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.

    Substitution: Nucleophilic substitution reactions can take place at the benzothiazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the biological context and the specific target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.

    Sulfonamides: Compounds such as sulfanilamide and sulfamethoxazole.

    Benzamides: Compounds like metoclopramide and tiapride.

Uniqueness

N-(1,3-BENZOTHIAZOL-2-YL)-4-(DIETHYLSULFAMOYL)-N-[3-(DIMETHYLAMINO)PROPYL]BENZAMIDE HYDROCHLORIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)-N-[3-(dimethylamino)propyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3S2.ClH/c1-5-26(6-2)32(29,30)19-14-12-18(13-15-19)22(28)27(17-9-16-25(3)4)23-24-20-10-7-8-11-21(20)31-23;/h7-8,10-15H,5-6,9,16-17H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPAMTHRRSDUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=CC=CC=C3S2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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